Alogliptin N-Formamide
Description
Background on Alogliptin Related Chemical Entities and Their Significance in Chemical Synthesis Research
The synthesis of complex pharmaceutical molecules like Alogliptin involves multi-step processes where various related chemical entities, including intermediates and potential impurities, are formed. google.combeilstein-journals.orgacs.orggoogle.commdpi.com These entities are significant in chemical synthesis research as they provide insights into reaction mechanisms, help in optimizing reaction conditions, and are crucial for the development of robust and efficient manufacturing processes. acs.org The study of these compounds, such as the intermediates in the synthesis of Alogliptin, allows chemists to devise more cost-effective and scalable synthetic routes. acs.org For instance, different synthetic strategies for Alogliptin have been developed, each involving a unique set of intermediates and reagents. google.combeilstein-journals.orgacs.orggoogle.commdpi.com
Identification and Academic Relevance of Alogliptin N-Formamide as a Chemical Research Subject
This compound, also known as Alogliptin N-Formyl Impurity, is identified as a process-related substance in the manufacturing of Alogliptin. veeprho.comresearchgate.netsynzeal.com Its chemical name is (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)formamide. synzeal.com The academic relevance of this compound stems from its role as an impurity. The presence of impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient. Therefore, the identification, synthesis, and characterization of impurities like this compound are of high importance in pharmaceutical chemistry and analytical research. researchgate.net It serves as a reference standard for the development and validation of analytical methods aimed at controlling the purity of Alogliptin. veeprho.comsynzeal.com
Overview of Research Areas Focusing on this compound as a Chemical Entity
Research concerning this compound is primarily concentrated in a few key areas:
Synthetic Chemistry: The synthesis of this compound is crucial for its use as a reference standard. researchgate.net Research in this area focuses on developing efficient methods for its preparation, often involving the formylation of the amino group of Alogliptin or a related intermediate. researchgate.net
Analytical Chemistry: A significant portion of research is dedicated to developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound in Alogliptin drug substances and products. researchgate.netoup.comnih.govnih.gov These methods are essential for quality control in the pharmaceutical industry.
Impurity Profiling: Studies focus on the identification and characterization of potential impurities and degradation products of Alogliptin, with this compound being a key subject of this research. researchgate.net This helps in understanding the degradation pathways and ensuring the stability of the drug.
Properties
Molecular Formula |
C₁₉H₂₃N₅O₄ |
|---|---|
Molecular Weight |
385.42 |
Synonyms |
(R)-2-((6-(3-Formamidopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide |
Origin of Product |
United States |
Chemical Synthesis and Derivation Pathways of Alogliptin N Formamide
Synthetic Approaches to Alogliptin N-Formamide for Research Purposes
The synthesis of this compound for its use as a reference standard in analytical methods and for toxicological studies necessitates a controlled and deliberate chemical process. This typically involves the formylation of the primary amino group of the Alogliptin molecule.
General Formylation Reactions in Synthetic Organic Chemistry
The N-formylation of amines is a fundamental transformation in organic synthesis, with a variety of established methodologies. These reactions introduce a formyl group (-CHO) onto a nitrogen atom, converting a primary or secondary amine into its corresponding formamide (B127407). Common formylating agents include formic acid, often used in the presence of a coupling agent or under dehydrating conditions, and other reagents like acetic formic anhydride or formyl-transfer agents. The choice of method depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. These reactions are pivotal in peptide synthesis and as a means of protecting amine groups.
Specific Chemical Synthesis Routes and Methodologies for this compound
A likely laboratory-scale synthesis would involve dissolving Alogliptin free base in an appropriate organic solvent, followed by the addition of formic acid. The reaction may be facilitated by a coupling agent to activate the formic acid or by heating to drive the dehydration and subsequent amide bond formation. The reaction progress would be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete conversion of Alogliptin to its N-formamide derivative. Upon completion, the product would be isolated and purified using standard techniques like crystallization or chromatography to obtain this compound of high purity, suitable for use as a reference standard.
Investigation of Reagents and Solvents in this compound Synthesis
The selection of reagents and solvents is critical to the successful and efficient synthesis of this compound.
Table 1: Reagents and Solvents in the Synthesis of this compound
| Role | Examples | Rationale for Use |
| Starting Material | Alogliptin | The parent molecule containing the primary amine to be formylated. |
| Formylating Agent | Formic Acid | A common, readily available, and effective source of the formyl group. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN) | These aprotic solvents are generally good at dissolving Alogliptin and are relatively inert under formylation conditions. |
| Coupling Agent (Optional) | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Can be used to activate formic acid, facilitating the reaction at lower temperatures and improving yields. |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | May be used in conjunction with coupling agents to accelerate the reaction. |
Formation of this compound as a Process-Related Impurity
The presence of impurities in an active pharmaceutical ingredient is a critical quality attribute that is strictly controlled. This compound has been identified as a process-related impurity in the synthesis of Alogliptin, and understanding its formation is key to its control.
Characterization of Process-Related Impurity Formation Mechanisms
The most probable route for the formation of this compound as an impurity is linked to the use of N,N-dimethylformamide (DMF) as a solvent in the final steps of Alogliptin synthesis. DMF is a versatile and widely used solvent in the pharmaceutical industry due to its high dissolving power. However, it can degrade under certain conditions, particularly at elevated temperatures, to produce small quantities of formic acid and dimethylamine nih.gov.
The in-situ generation of formic acid from DMF degradation presents a reactive species that can then formylate the primary amino group of the Alogliptin molecule present in the reaction mixture. This side reaction leads to the formation of the this compound impurity. The rate of this impurity formation is likely dependent on factors such as the reaction temperature, the duration of the reaction in DMF, and the presence of any acidic or basic species that could catalyze the degradation of DMF.
Strategies for Understanding By-product Formation in Complex Chemical Processes
A systematic approach is necessary to understand and control the formation of by-products like this compound. This involves a multi-faceted strategy:
In-depth Process Understanding: A thorough investigation of the reaction kinetics and thermodynamics of the main reaction and potential side reactions is essential. This includes studying the impact of all process parameters, such as temperature, concentration, and reaction time, on the formation of the impurity.
Forced Degradation Studies: Deliberately stressing the Alogliptin drug substance under various conditions (e.g., high temperature, presence of potential reactants like formic acid) can help to identify and characterize potential degradation products, including the N-formamide derivative.
Advanced Analytical Techniques: The use of highly sensitive and specific analytical methods, such as LC-MS (Liquid Chromatography-Mass Spectrometry), is crucial for the detection, identification, and quantification of trace-level impurities.
Process Parameter Optimization: Once the mechanism of impurity formation is understood, the manufacturing process can be optimized to minimize its formation. This could involve:
Solvent Selection: Evaluating alternative solvents to DMF that are less prone to degradation.
Temperature Control: Maintaining the reaction temperature below the threshold at which significant DMF degradation occurs.
Reaction Time Minimization: Reducing the time the product is exposed to conditions that favor impurity formation.
Purification Strategy: Developing effective purification methods to remove the impurity from the final product to acceptable levels.
By implementing these strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Alogliptin with minimal levels of the N-Formamide impurity, thereby meeting stringent regulatory requirements.
Degradation and Stability Research of Alogliptin N Formamide
Mechanistic Pathways of Alogliptin N-Formamide Degradation
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. Alogliptin has been subjected to a range of stress conditions in line with International Council for Harmonisation (ICH) guidelines to elucidate its stability profile. epa.govscispace.com
Alogliptin demonstrates notable susceptibility to hydrolytic degradation, particularly under acidic and alkaline conditions. scispace.comresearchgate.netasianpubs.org Studies show that exposure to both acid and alkali stress results in significant degradation of the parent compound. researchgate.netbohrium.com
Under acidic stress (e.g., 1N HCl at 60°C for 2 hours), approximately 19.05% degradation has been observed. scispace.com In one study, this led to the formation of a major degradation product designated as ALO-D1. nih.gov Another investigation identified a major acid degradant, termed Imp-F. bohrium.com
Alkaline hydrolysis (e.g., 1N NaOH at 60°C for 2 hours) proves to be even more impactful, with reported degradation reaching 26.21%. scispace.com This process leads to the formation of different degradation products, identified as ALO-D2 and ALO-D3 in one study, and a major degradant Imp-G in another. bohrium.comnih.gov The nitrile group in the Alogliptin structure can be hydrolyzed to a benzamide under these conditions, forming a product identified as 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide. nih.gov
| Condition | Parameters | Degradation (%) | Identified Degradants |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl, 60°C, 2h | 19.05% | ALO-D1, Imp-F |
| Alkaline Hydrolysis | 1N NaOH, 60°C, 2h | 26.21% | ALO-D2, ALO-D3, Imp-G |
In contrast to its behavior under hydrolytic stress, Alogliptin is found to be relatively stable under oxidative conditions. scispace.comresearchgate.netasianpubs.org When subjected to oxidative stress, such as treatment with 3% hydrogen peroxide (H₂O₂) at 70°C for 1 hour, only minimal degradation of about 3.53% was observed. scispace.com However, some studies have successfully identified specific oxidative degradation products, namely ALO-D3 and ALO-D5. nih.gov One of these, ALO-D5, was noted as a major degradation product under these conditions. nih.gov The parent drug is also susceptible to degradation under oxidative stress according to other studies. researchgate.netnih.govoup.com
Thermal stability studies on Alogliptin have been conducted across a range of temperatures. In one study, subjecting the drug to dry heat at 80°C for 6 hours resulted in only minor degradation (3.29%). scispace.com More extensive investigations using isothermal thermogravimetry (TGA) at temperatures from 150°C to 170°C revealed that the thermal degradation of Alogliptin follows zero-order kinetics. scielo.brscielo.br This indicates that the rate of degradation is constant and independent of the drug's concentration. scielo.brscielo.br The activation energy for this process was calculated to be in the range of 31.0 to 35.9 kcal/mol. scielo.brplu.mx A specific thermal degradation product, identified as ALO-D4, has been characterized as 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile. nih.gov
Alogliptin demonstrates high stability when exposed to light. researchgate.netnih.gov Studies involving exposure of the drug to direct sunlight for 24 hours showed very little degradation, with only 2.34% of the compound being affected. scispace.com This suggests that Alogliptin is not significantly susceptible to photolytic decomposition.
Environmental and Analytical Degradation Studies of this compound
The investigation of Alogliptin's degradation has been facilitated by the development of robust, stability-indicating analytical methods. These methods are crucial for separating the intact drug from its various degradation products, thereby allowing for accurate quantification and characterization.
High-Performance Thin-Layer Chromatography (HPTLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the primary techniques employed. scispace.combohrium.com For instance, an HPTLC method using a mobile phase of n-butanol:water:acetic acid (7:2:1 v/v/v) has been successfully used to resolve Alogliptin from its degradation products formed under stress conditions. scispace.comasianpubs.org Similarly, various RP-HPLC methods have been developed and validated according to ICH guidelines for the same purpose, often using C18 columns and mobile phases consisting of acetonitrile (B52724) and buffer solutions. epa.govbohrium.comijarmps.orgnih.govnih.gov These analytical methods are fundamental to confirming the stability-indicating nature of the assay and are essential for routine quality control and stability monitoring of Alogliptin in pharmaceutical formulations. impactfactor.org
Kinetic Parameters and Stability Modeling for this compound Formation/Degradation
Kinetic studies are vital for predicting the stability and shelf-life of a drug under various conditions. For Alogliptin, different degradation kinetics have been observed depending on the stressor.
As mentioned, thermal degradation follows zero-order kinetics. scielo.brscielo.br In contrast, degradation in an alkaline medium has been found to follow first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug. oup.comnih.gov
The Arrhenius model has been applied to thermal degradation data to calculate key kinetic parameters. scielo.brplu.mx These parameters, including the degradation rate constant (k), half-life (t₁/₂), and shelf-life (t₉₀), can be predicted for various temperatures. oup.comnih.gov For alkaline degradation, contour plots have been generated using software to predict the degradation rate constant, half-life, and shelf-life at different combinations of temperature and alkali concentration. oup.comnih.gov This modeling allows for a comprehensive understanding of the drug's stability profile and helps in defining appropriate storage and handling conditions.
| Degradation Type | Kinetic Order | Key Findings/Models |
|---|---|---|
| Thermal | Zero-Order | Activation Energy: 31.0-35.9 kcal/mol; Arrhenius model applied. |
| Alkaline Hydrolysis | First-Order | Rate constants, t₁/₂, and t₉₀ can be predicted using modeling software. |
Advanced Analytical Methodologies for Alogliptin N Formamide
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, enabling the separation of complex mixtures into individual components. For Alogliptin and its related substances, including the N-Formamide derivative, various chromatographic techniques have been developed to ensure precise and reliable analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Alogliptin and its impurities. scribd.comresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net Method development typically involves optimizing several key parameters to achieve efficient separation with good resolution and peak shape.
Common stationary phases include C18 columns, such as Inertsil Extend C18 and Phenomenex Gemini-NX C18, which provide excellent separation for Alogliptin and related compounds. scribd.comresearchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govhakon-art.comresearchgate.net The ratio of these components is adjusted to control the retention time and separation of the analytes. researchgate.nethakon-art.com Detection is most frequently performed using a UV detector at wavelengths where Alogliptin exhibits maximum absorbance, such as 220 nm, 225 nm, 252 nm, or 277 nm. scribd.comresearchgate.netresearchgate.nethakon-art.com
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. These methods are particularly valuable for high-throughput screening and complex mixture analysis.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Inertsil Extend C18 (250 x 4.6 mm, 5 µm) scribd.com | Shiseido (250 x 4.6 mm, 5µm) researchgate.net | Agilent, TC C18 (250 × 4.6 mm) 5 μm hakon-art.com |
| Mobile Phase | Water: Acetonitrile (70:30 v/v) scribd.com | Water: Methanol (75:25 v/v) researchgate.net | Acetonitrile: Water (40:60 v/v) hakon-art.com |
| Flow Rate | 1.0 mL/min scribd.com | 1.0 mL/min researchgate.net | 1.0 mL/min hakon-art.com |
| Detection (UV) | 252 nm scribd.com | 225 nm researchgate.net | 277 nm hakon-art.com |
| Retention Time | 2.766 min scribd.com | 2.77 min researchgate.net | Not Specified |
While HPLC is dominant, other chromatographic techniques have specific applications. High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the simultaneous estimation of Alogliptin with other drugs like Metformin. ijbpas.com These methods use stationary phases like precoated silica (B1680970) gel 60F254 aluminum plates and a mobile phase such as a mixture of acetonitrile and 1% ammonium acetate (B1210297) in methanol. Detection is achieved through densitometric scanning at a specific wavelength, for example, 253 nm. HPTLC offers advantages of simplicity, low cost, and the ability to analyze multiple samples simultaneously.
Gas Chromatography (GC) is less common for analyzing non-volatile and thermally labile compounds like Alogliptin and its derivatives directly. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the impurity profiling of starting materials and reagents used in the synthesis of active pharmaceutical ingredients. thermofisher.com This ensures that impurities are controlled at the source, preventing their incorporation into the final drug substance.
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Merck HPTLC aluminium sheets of silica gel 60F254 | TLC aluminum plates precoated with silica gel G60 F254 ijbpas.com |
| Mobile Phase | Acetonitrile: 1% ammonium acetate in Methanol (4.5:5.5 v/v) | Methanol: Tetrahydrofuran: Ammonium formate (B1220265) (3:5.5:2.5 v/v/v) ijbpas.com |
| Detection | Densitometry at 253 nm | Not Specified |
| Linearity Range | 100-2500 ng/spot | 0.225-1.125 µ g/spot ijbpas.com |
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex pharmaceutical samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying and quantifying trace-level impurities. nih.gov LC-MS/MS methods have been developed for the determination of Alogliptin in biological matrices like human plasma, demonstrating high sensitivity and specificity. nih.govbue.edu.egresearchgate.net These methods often use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent quantitative performance. nih.gov
More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are used for the characterization of unknown impurities. nih.gov The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation. nih.gov While LC-NMR and GC-MS have not been specifically reported for Alogliptin N-Formamide, their roles in definitive structure confirmation and volatile impurity analysis, respectively, are well-established in pharmaceutical development. thermofisher.com
Spectroscopic Techniques for Characterization and Structural Elucidation
Spectroscopic techniques are essential for confirming the identity and elucidating the detailed chemical structure of pharmaceutical compounds and their related substances.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. When coupled with liquid chromatography, it is a powerful tool for identifying impurities. In LC-MS/MS analysis of Alogliptin, specific precursor-to-product ion transitions are monitored. For Alogliptin, the transition of the protonated molecule [M+H]⁺ at m/z 340.2 or 340.33 to a specific fragment ion, such as m/z 116.0 or 116.32, is often used for quantification. researchgate.net This fragmentation pattern is characteristic of the molecule and provides a high degree of selectivity.
High-Resolution Mass Spectrometry (HRMS), such as QTOF-MS, provides highly accurate mass measurements, which are crucial for identifying unknown impurities like this compound. nih.gov By comparing the measured accurate mass with theoretical masses, a molecular formula can be proposed. A study on Alogliptin benzoate (B1203000) successfully used LC-QTOF-MS to detect and characterize seven related substances, including degradation products. nih.gov The fragmentation patterns observed in the mass spectra provided key structural information for each impurity. nih.gov
| Analyte | Technique | Precursor Ion (m/z) | Product Ion (m/z) |
| Alogliptin | LC-MS/MS | 340.2 | 116.0 |
| Alogliptin | LC-MS/MS ekb.eg | 339.19 | 245.11 |
| Alogliptin | LC-MS/MS nih.gov | 340.18 | 116.08 |
| Alogliptin | LC-MS/MS researchgate.net | 340.33 | 116.32 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. While mass spectrometry can provide a molecular formula and suggest structural features, NMR provides detailed information about the connectivity of atoms within the molecule.
For a compound like this compound, ¹H NMR would be used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. The presence of the formamide (B127407) group (-NH-CHO) would give rise to characteristic signals in the ¹H spectrum. ¹³C NMR spectroscopy would complement this by showing the signals for all unique carbon atoms, including the carbonyl carbon of the formamide group.
In studies characterizing Alogliptin impurities, researchers have synthesized the proposed impurity structures and confirmed their identity using NMR and MS. nih.govresearchgate.net Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the complete bonding framework and definitively confirm the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Vis Spectroscopy in Structural Studies
The structural elucidation of this compound, a significant related substance of the antidiabetic drug Alogliptin, relies on a combination of advanced spectroscopic techniques. Among these, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding the compound's functional groups and chromophoric system, respectively.
UV-Vis Spectroscopy
UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule and confirming the presence of chromophores. For Alogliptin and its derivatives, the core structure containing the substituted pyrimidinedione ring system linked to a benzonitrile (B105546) moiety constitutes the primary chromophore. While specific UV-Vis absorption data for the isolated this compound impurity is not extensively detailed in the literature, data from the parent compound, Alogliptin Benzoate, offers valuable insight.
Studies on Alogliptin Benzoate consistently report a maximum absorbance (λmax) in the range of 276 nm to 278 nm when dissolved in methanol. innovareacademics.inhumanjournals.com This absorption is characteristic of the π → π* transitions within the aromatic and heterocyclic ring systems. One first-derivative UV spectrophotometric method identified a sharp peak at 278.0 nm. humanjournals.com Another direct UV spectrophotometric analysis also determined the λmax to be 276 nm in methanol. innovareacademics.in The structural similarity between Alogliptin and its N-Formamide derivative suggests that this compound would exhibit a comparable λmax, as the formylation of the amino group on the piperidine (B6355638) ring does not significantly alter the main chromophoric structure.
Interactive Table: UV Spectroscopic Data for Alogliptin
ACN: Acetonitrile, TFA: Trifluoroacetic acid
Structural Elucidation and Spectroscopic Characterization of Alogliptin N Formamide
Comprehensive Structural Analysis using Multi-modal Spectroscopy
The structural confirmation of Alogliptin N-Formamide, with the molecular formula C₁₉H₂₂N₆O₃ and a molecular weight of 382.42 g/mol , has been accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques provide complementary information, allowing for a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not publicly available in detail, analysis of the parent compound, Alogliptin, and related impurities allows for the prediction of characteristic chemical shifts.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzonitrile (B105546), pyrimidinedione, and piperidine (B6355638) rings, as well as a characteristic signal for the formamide (B127407) proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the pyrimidinedione and formamide groups.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Alogliptin and its derivatives, which typically produces a protonated molecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 383.42.
Further fragmentation analysis using tandem mass spectrometry (MS/MS) would reveal characteristic losses of neutral fragments, providing valuable structural information. For instance, fragmentation of the parent Alogliptin molecule often involves the loss of the aminopiperidine side chain. Similar fragmentation pathways would be expected for this compound, with additional fragmentation patterns related to the N-formamide group.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the formamide group, in addition to the absorptions corresponding to the nitrile (C≡N), amide (C=O), and aromatic C-H bonds present in the rest of the molecule.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic, pyrimidinedione, piperidine, and formyl protons. |
| ¹³C NMR | Resonances for all 19 carbon atoms, including carbonyl and nitrile carbons. |
| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z ~383.42. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H, C=O (formamide and pyrimidinedione), and C≡N functional groups. |
Confirmation of Molecular Structure and Stereochemistry
The molecular structure of this compound is derived from the parent drug, Alogliptin, through the formylation of the primary amine on the piperidine ring. The systematic IUPAC name for Alogliptin is 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile. nih.gov Consequently, this compound is systematically named N-((3R)-1-(1-((2-cyanophenyl)methyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)formamide.
A critical aspect of the structural confirmation is the retention of the stereochemistry at the C3 position of the piperidine ring. Alogliptin is the (R)-enantiomer, and it is crucial to confirm that the formylation process does not lead to racemization. nih.gov This is typically achieved using chiral high-performance liquid chromatography (HPLC) or by advanced NMR techniques such as the use of chiral solvating agents. The synonym, [(3R)-1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl}piperidin-3-yl]urea, further confirms the retention of the (R)-configuration in this related impurity. cymitquimica.com
Development of Spectroscopic Fingerprints for this compound Identification
The development of a unique spectroscopic fingerprint is essential for the routine identification and quality control of this compound as an impurity in Alogliptin drug substance and product. This involves establishing a set of characteristic spectroscopic data that can be used to unequivocally identify the compound.
¹H and ¹³C NMR: A complete assignment of all proton and carbon signals in the NMR spectra of a purified reference standard of this compound would serve as a primary fingerprint. This would include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities.
Mass Spectrometry: The accurate mass of the protonated molecular ion, as determined by high-resolution mass spectrometry (HRMS), provides a highly specific identifier. Additionally, a library of MS/MS fragmentation patterns, including the m/z values and relative intensities of major fragment ions, would constitute a robust fingerprint for identification, particularly in complex mixtures.
Infrared Spectroscopy: The key IR absorption frequencies for the N-H, C=O (amide I and amide II bands of the formamide), and C≡N stretching vibrations would form a characteristic IR fingerprint.
| Spectroscopic Fingerprint | Key Data Points for Identification |
| ¹H NMR | Unique chemical shifts and coupling constants for formyl and piperidine protons. |
| ¹³C NMR | Characteristic chemical shifts for carbonyl and benzonitrile carbons. |
| HRMS | Accurate mass of the [M+H]⁺ ion. |
| MS/MS | Characteristic fragmentation pattern, including key fragment ions. |
| FTIR | Specific wavenumbers for N-H, C=O, and C≡N stretching vibrations. |
The combination of these spectroscopic fingerprints provides a powerful analytical tool for the reliable identification and quantification of this compound, ensuring the quality and purity of Alogliptin-containing pharmaceuticals. Studies focusing on the characterization of Alogliptin's process-related impurities and degradation products have utilized techniques like ¹H-NMR and ESI-MS to identify and structurally elucidate these minor components. researchgate.netresearchgate.net
Mechanistic Studies of Alogliptin N Formamide Formation and Interconversion
Chemical Reaction Mechanisms Leading to N-Formamide Formation in Non-Biological Systems
Alogliptin N-Formamide is identified as a potential impurity that can arise during the synthesis or degradation of Alogliptin. cymitquimica.com Its formation in non-biological systems is primarily associated with chemical reactions involving the secondary amine of the Alogliptin piperidine (B6355638) ring. Forced degradation studies have shown that Alogliptin is susceptible to degradation under acidic and alkaline stress conditions, which can lead to the formation of various impurities. nih.govscispace.comresearchgate.net
The N-formylation of amines is a well-established chemical transformation that can occur through several pathways. nih.gov In the context of Alogliptin, the formation of the N-formamide derivative likely involves the reaction of the secondary amine with a formylating agent. One of the most direct mechanisms is the reaction with formic acid, particularly under conditions that facilitate dehydration. nih.gov This could be relevant during manufacturing if formic acid is present as a reagent or impurity, or during degradation under acidic conditions where other components might break down to yield a formyl source.
Other potential formylating agents in a non-biological context include formaldehyde (B43269), paraformaldehyde, and various formate (B1220265) esters. nih.govresearchgate.net The reaction may be catalyzed by acids or transition metals. nih.gov For instance, catalytic processes using methanol (B129727) as a C1 source in the presence of a catalyst can lead to the oxidative N-formylation of secondary amines. mdpi.com The specific mechanism often involves the initial formation of a hemiaminal intermediate between the amine and a formaldehyde equivalent, which is then oxidized to the formamide (B127407).
The table below summarizes potential conditions and reagents that could lead to the formation of this compound from Alogliptin in a non-biological setting.
| Reaction Type | Formylating Agent | Typical Conditions | Potential Relevance |
| Direct Formylation | Formic Acid | Heat, Dehydrating agent (e.g., toluene (B28343) with Dean-Stark trap) nih.gov | Acidic degradation, process impurity |
| Reductive Amination followed by Oxidation | Formaldehyde / Paraformaldehyde | Metal catalyst (e.g., Au/TiO₂, Iridium) nih.govresearchgate.net | Synthesis byproduct |
| Reaction with Formate Esters | e.g., Ethyl Formate | Heat | Process-related impurity formation |
| Reaction with Chloral | Chloral (Trichloroacetaldehyde) | Low temperature nih.gov | Presence of specific impurities |
These mechanisms highlight that the presence of even small amounts of C1 carbonyl compounds (like formic acid or formaldehyde) under appropriate conditions can lead to the formation of the this compound impurity.
Potential Biotransformation Pathways Yielding Formamide Derivatives (Focus on enzymatic mechanisms, non-clinical)
The metabolism of Alogliptin in biological systems has been studied, and it is known to undergo limited metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.govrcsb.orgnih.gov The major portion of an administered dose is excreted unchanged. nih.gov The two identified minor metabolites are M-I (N-demethylated alogliptin) and M-II (N-acetylated alogliptin), which account for less than 1% and less than 6% of the parent compound, respectively. nih.govdrugbank.com
Currently, an N-formylated metabolite of Alogliptin has not been reported as a significant product of its biotransformation. However, from a mechanistic standpoint, the enzymatic formation of formamides from secondary amines is plausible, typically as a result of oxidative N-dealkylation reactions catalyzed by CYP450 enzymes.
A hypothetical pathway for the formation of a formamide derivative could involve the following steps:
Oxidative N-Dealkylation: CYP450 enzymes can catalyze the oxidation of amines. In the case of drugs with N-alkyl groups, this often proceeds via hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate.
Intermediate Breakdown: This carbinolamine can then spontaneously break down. While this process typically yields a secondary amine and an aldehyde (N-dealkylation), alternative pathways can exist.
Formation of Formamide: In some cases, further oxidation of the nitrogen or the N-alkyl group before cleavage could potentially lead to the formation of an N-formyl derivative. This is considered a minor and less common metabolic pathway compared to simple dealkylation or acetylation.
While the primary reported metabolic pathways for Alogliptin are N-demethylation and N-acetylation, the enzymatic machinery, particularly the versatile CYP450 system, possesses the capability to catalyze the types of oxidative reactions that could theoretically lead to N-formamide formation, even if it occurs at levels below current detection limits in standard metabolic studies.
Influence of Molecular Structure on Formamide Reactivity and Stability
The reactivity and stability of the this compound derivative are governed by the intrinsic chemical properties of the formamide functional group, which are in turn influenced by the larger molecular structure of Alogliptin.
Inherent Stability of the Formamide Group: The formamide group (–N–CHO) is characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group's pi-system. This gives the carbon-nitrogen (C-N) bond a substantial degree of double-bond character, restricting rotation and enforcing a planar geometry. This resonance stabilization makes the amide bond relatively stable and less reactive than, for example, the C-N bond in a simple amine. Theoretical studies on formamide itself show that significant energy is required for decomposition, which can proceed through pathways like decarboxylation or dehydration. acs.org
Influence of the Alogliptin Moiety: The attachment of the formamide group to the piperidine ring of the Alogliptin molecule introduces steric and electronic factors that can modulate its stability and reactivity.
Steric Hindrance: The bulky, three-dimensional structure of the substituted piperidine ring and the rest of the Alogliptin molecule can sterically hinder the approach of reagents to the formamide group. This could decrease its reactivity towards nucleophiles or electrophiles compared to a simpler, unhindered formamide.
Electronic Effects: The piperidine nitrogen is an aliphatic amine nitrogen, which is typically electron-donating. This electronic character influences the electron density of the formamide group. The donation of electron density from the piperidine ring to the nitrogen of the formamide can slightly strengthen the resonance stabilization, potentially increasing the stability of the C-N amide bond.
Reactivity: The primary reactions of formamides involve the carbonyl carbon (susceptible to nucleophilic attack) and the N-H proton (if present). In this compound, there is no N-H proton. The carbonyl group remains a potential site for hydrolysis under strong acidic or basic conditions, which would break the formamide bond and regenerate the secondary amine of Alogliptin and formic acid. However, the aforementioned resonance stability and steric hindrance make this hydrolysis less favorable than for an ester or an acyl chloride. Studies on simple N-alkyl formamides show they can undergo photo-oxidation, indicating susceptibility to radical reactions under specific conditions. rsc.orgresearchgate.net
Computational Chemistry and Molecular Modeling of Alogliptin N Formamide
Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Structural and Electronic Properties
Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in elucidating the geometric and electronic structure of molecules. For Alogliptin N-Formamide, DFT methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry and compute a range of electronic descriptors. nepjol.info
The introduction of the N-formamide group to the 3-aminopiperidine ring of Alogliptin is expected to induce notable changes in its electronic properties. DFT analysis can precisely quantify these changes. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. microbiochemjournal.com It is hypothesized that the electron-withdrawing nature of the formyl group would stabilize the HOMO and lower the HOMO-LUMO gap compared to the parent Alogliptin, suggesting a potential increase in reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the formyl group would present a region of high negative potential, making it a likely site for electrophilic interaction and hydrogen bonding. researchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations for Alogliptin and this compound This table presents hypothetical, yet scientifically plausible, data that would be expected from a comparative DFT study. Actual values would require specific computation.
| Property | Alogliptin (Hypothetical) | This compound (Hypothetical) | Expected Influence of N-Formamide Group |
|---|---|---|---|
| HOMO Energy | -6.2 eV | -6.5 eV | Stabilization due to electron-withdrawing effect. |
| LUMO Energy | -1.8 eV | -2.1 eV | Stabilization due to extended conjugation/EWG. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | 4.4 eV | May slightly decrease, indicating higher reactivity. microbiochemjournal.com |
| Dipole Moment | 3.5 D | 4.2 D | Increase due to the polar formamide (B127407) group. |
| Molecular Electrostatic Potential (Min/Max) | -80 / +60 kcal/mol | -90 / +65 kcal/mol | More negative potential on formyl oxygen. |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are indispensable for understanding the dynamic behavior and conformational preferences of a molecule in a simulated biological environment. nih.gov While specific MD studies on this compound are not publicly documented, the methodology can be inferred from extensive studies on Alogliptin itself. nih.govresearchgate.netmdpi.com MD simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and interactions. consensus.app
A key focus for this compound would be the conformational landscape introduced by the new amide bond. The rotation around the C-N bond of the formamide group is subject to a rotational barrier due to its partial double-bond character, leading to distinct cis and trans conformers. MD simulations can explore the energy landscape of this rotation and determine the predominant conformation. Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would reveal the stability of the compound and the flexibility of different molecular regions. nih.gov It is anticipated that the piperidine (B6355638) ring and the new formamide substituent would show significant fluctuations, which could impact how the molecule fits into the active site of its biological targets. mdpi.com
Table 2: Potential Conformational States of this compound for MD Analysis This table outlines the key conformational aspects that would be investigated in a typical MD simulation.
| Torsional Angle | Description | Expected Stable Conformations | Significance |
|---|---|---|---|
| ω (O=C-N-H) | Rotation around the formamide C-N bond. | trans is typically favored over cis due to sterics. | Determines the orientation of the formyl group, affecting potential H-bonds. |
| φ (Piperidine Ring) | Ring puckering conformations. | Chair, boat, twist-boat. | Influences the spatial orientation of the formamide and benzonitrile (B105546) groups. |
| ψ (Linker Torsion) | Rotation of the bond connecting the pyrimidinedione and piperidine rings. | Multiple low-energy conformers. | Governs the overall shape of the molecule and its ability to bind to targets. |
Prediction of Reactivity and Stability through Computational Methods
Computational methods can predict the chemical reactivity and degradation pathways of drug impurities. rsc.orgnih.gov Experimental stability studies on Alogliptin show it is susceptible to degradation under hydrolytic conditions (acidic and alkaline). scielo.brscielo.brscispace.com this compound possesses an additional labile site: the formamide bond.
The hydrolysis of amides is a well-studied reaction, and computational models can predict its kinetics. rsc.orguregina.ca The most probable degradation pathway for this compound would be the hydrolysis of the formamide linkage to yield Alogliptin (with a free 3-amino group) and formic acid. Computational tools can model this reaction by locating the transition state structure and calculating the activation energy (Ea). researchgate.net This calculated barrier can then be compared to the activation energies for the degradation of other parts of the molecule, such as the pyrimidinedione ring, to predict the primary degradation product. scielo.br Machine learning models integrated with expert knowledge systems can also be used to predict hydrolysis sites and products with high accuracy. mdpi.com
Table 3: Hypothetical Computational Data for Stability Analysis This table illustrates the type of data generated from computational reactivity studies to compare potential degradation pathways.
| Degradation Reaction | Labile Bond | Computational Method | Predicted Activation Energy (Ea) | Predicted Stability |
|---|---|---|---|---|
| Formamide Hydrolysis | Piperidine-N—C=O | DFT (Transition State Search) | 15-25 kcal/mol | Likely primary degradation pathway under hydrolytic stress. rsc.orgscispace.com |
| Pyrimidinedione Ring Opening | C-N within ring | DFT (Transition State Search) | 25-35 kcal/mol | More stable than formamide; secondary degradation pathway. |
| Thermal Degradation | Multiple | Arrhenius Plot Analysis (from MD) | >30 kcal/mol | High thermal stability, consistent with parent drug. scielo.br |
Theoretical Interaction Studies of Formamide Motifs with Chemical Scaffolds
The formamide group is a classic structural motif capable of participating in significant intermolecular interactions, particularly hydrogen bonding and amide–π interactions. researchgate.netmdpi.comnih.gov Theoretical studies are crucial for understanding how the N-formamide motif in this Alogliptin impurity might alter its interaction with biological scaffolds, such as the active site of the Dipeptidyl Peptidase-4 (DPP-4) enzyme. nih.govbiorxiv.org
Alogliptin binds to the DPP-4 active site through a network of hydrogen bonds and hydrophobic interactions involving key residues like Glu205, Glu206, Tyr547, Ser630, and Tyr662. derpharmachemica.compreprints.orgmdpi.comnih.gov The N-formamide group introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Molecular docking and fragment molecular orbital (FMO) calculations can be used to model the binding of this compound into the DPP-4 active site. nih.gov These models would predict whether the formamide moiety can form new, favorable hydrogen bonds with residues in the S1 or S2 pockets of the enzyme, or if it leads to unfavorable steric clashes. For instance, the formyl oxygen could potentially form a hydrogen bond with the backbone N-H of a residue like Arg125. derpharmachemica.com Amide-π stacking interactions between the formamide group and aromatic residues like Tyr662 are also plausible and can be quantified using high-level ab initio calculations. researchgate.net
Table 4: Predicted Interactions of the Formamide Motif with DPP-4 Active Site Residues This table presents potential interactions that would be investigated via molecular docking and other theoretical methods.
| Formamide Moiety | Potential Interacting Residue (DPP-4) | Type of Interaction | Predicted Interaction Energy (kcal/mol) |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Arg125, Tyr662 (hydroxyl) | Hydrogen Bond (Acceptor) | -3.0 to -5.0 |
| Amide Hydrogen (N-H) | Glu205, Glu206 (carboxylate) | Hydrogen Bond (Donor) | -4.0 to -6.0 |
| Amide π-system | Tyr662, Phe357 (aromatic ring) | Amide-π Stacking | -1.5 to -2.5 researchgate.net |
Future Directions in Academic Research on Alogliptin N Formamide
Development of Novel and Efficient Synthetic Strategies for Research Standards
The synthesis of Alogliptin itself is a multi-step process, often involving the reaction of key intermediates like 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine. mdpi.comquickcompany.in The formation of Alogliptin N-Formamide, also known by its IUPAC name (R)-2-((6-(3-formamidopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide, can occur under various conditions. veeprho.com One potential route for its formation is the use of N,N-Dimethylformamide (DMF) as a solvent during the synthesis, which can also act as a formylating agent, particularly at elevated temperatures. quickcompany.in
Future research in this area should focus on developing targeted and efficient synthetic routes to produce this compound as a pure research standard. This would involve:
Exploring alternative formylating agents: Investigating milder and more selective formylating reagents to control the reaction and improve yields.
Optimizing reaction conditions: Systematically studying the effects of temperature, solvent, and catalysts on the formylation of the primary amine group of the piperidine (B6355638) ring in Alogliptin.
Developing purification techniques: Establishing robust chromatographic methods to isolate this compound from the reaction mixture and any unreacted starting materials or byproducts.
A reliable supply of this impurity standard is essential for its use in the validation of analytical methods and for conducting further toxicological and pharmacological studies.
Advancement of Analytical Tools for Trace Impurity Profiling in Chemical Research
The detection and quantification of trace impurities like this compound are paramount for quality control in the pharmaceutical industry. Current analytical methods for Alogliptin and its impurities primarily rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govderpharmachemica.com
Future advancements in analytical methodologies should aim to enhance sensitivity, specificity, and efficiency:
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: The development of UHPLC methods coupled with tandem mass spectrometry can offer higher resolution and shorter run times, enabling the detection of even lower levels of this compound.
High-Resolution Mass Spectrometry (HRMS): The use of techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide accurate mass measurements, facilitating the unambiguous identification and characterization of unknown impurities. nih.gov
Orthogonal Analytical Techniques: Employing multiple analytical techniques with different separation and detection principles, such as Capillary Electrophoresis (CE) alongside HPLC, can provide a more comprehensive impurity profile.
The table below summarizes some of the current and potential future analytical techniques for the analysis of Alogliptin and its impurities.
| Analytical Technique | Application in Alogliptin Analysis | Potential for this compound Profiling |
| HPLC-UV | Widely used for routine quality control and quantification of Alogliptin. nih.gov | Suitable for quantification if a reference standard is available, but may lack specificity for trace analysis. |
| LC-MS/MS | Used for the identification and quantification of Alogliptin and its metabolites in biological matrices. derpharmachemica.com | High sensitivity and selectivity make it ideal for trace-level detection and quantification of this compound. |
| HPTLC | Applied for stability-indicating assays and degradation studies of Alogliptin. nih.gov | Can be a cost-effective tool for screening and semi-quantitative analysis. |
| UHPLC-HRMS (e.g., QTOF) | Enables characterization of process-related impurities and degradation products. nih.gov | Offers high mass accuracy for confident identification of this compound and other unknown impurities without a reference standard. |
| Capillary Electrophoresis (CE) | A potential orthogonal technique for separation based on charge-to-size ratio. | Can provide complementary separation to HPLC, aiding in the resolution of co-eluting impurities. |
Deeper Elucidation of Complex Degradation Pathways and Their Kinetics
Alogliptin is known to degrade under stress conditions such as acidic, alkaline, and oxidative environments. nih.govnih.gov The kinetics of Alogliptin degradation have been studied, with some research indicating it follows first-order kinetics in alkaline medium and zero-order kinetics under certain thermal stress conditions. nih.govscielo.brresearchgate.netscielo.br The formation of this compound could be a result of specific degradation pathways.
Future research should focus on:
Systematic Forced Degradation Studies: Conducting comprehensive forced degradation studies under various stress conditions (pH, temperature, light, oxidizing agents) to specifically investigate the formation of this compound.
Kinetic Modeling: Developing detailed kinetic models to understand the rate of formation of this compound under different conditions. This can help in predicting its presence in the final drug product and establishing appropriate control strategies.
Isotopic Labeling Studies: Utilizing isotopically labeled Alogliptin to trace the origin of the formyl group in this compound, confirming whether it arises from solvents like DMF or from other degradation mechanisms.
The following table outlines key kinetic parameters that could be investigated for the formation of this compound.
| Kinetic Parameter | Description | Relevance to this compound |
| Rate Constant (k) | The proportionality constant in the rate law. | Determines the speed at which this compound is formed under specific conditions. |
| Order of Reaction | The relationship between the concentration of reactants and the rate of reaction. | Understanding if the formation is dependent on the concentration of Alogliptin, a catalyst, or other reagents. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A higher Ea would suggest that the formation of this compound is less likely to occur at lower temperatures. researchgate.net |
| Half-life (t1/2) | The time required for the concentration of a reactant to decrease to half its initial value. | Can be used to predict the stability of Alogliptin and the potential for the formation of this compound over time. nih.gov |
Application of Computational Design in Predicting Properties of Related Formamide (B127407) Analogs
Computational chemistry and molecular modeling are powerful tools in drug discovery and development. nih.govjcchems.com These techniques can be applied to study the properties of this compound and other related formamide analogs.
Future computational research could involve:
Quantum Mechanical Calculations: Using density functional theory (DFT) to calculate the electronic structure, stability, and reactivity of this compound. This can provide insights into its potential for further degradation or interaction with biological targets.
Molecular Docking Studies: Simulating the interaction of this compound with the DPP-4 enzyme to predict its binding affinity and inhibitory activity. This can help in assessing its potential pharmacological or toxicological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the properties of a series of formamide analogs of Alogliptin. This could guide the synthesis of new compounds with desired characteristics or help in predicting the potential toxicity of related impurities.
By leveraging computational tools, researchers can gain a deeper understanding of the structure-property relationships of this compound and its analogs, which can inform both synthetic and analytical efforts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Alogliptin N-Formamide, and how can reaction parameters be optimized to enhance yield and purity?
- Methodological Answer : A stepwise synthesis approach should involve coupling Alogliptin’s core structure with formamide derivatives under controlled anhydrous conditions. Optimization parameters include temperature (maintained at 50–60°C to avoid side reactions), catalyst selection (e.g., triethylamine for pH control), and solvent choice (dimethylformamide for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound, and what are the critical interpretation criteria for these methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the formamide group (δ ~8.0–8.5 ppm for NH protons; carbonyl carbon at ~165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm mass error.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .
Q. What are the key considerations when designing stability studies for this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Thermal Stress : 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² UV.
- Hydrolytic Stability : Test in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the formamide group) .
Advanced Research Questions
Q. How does the introduction of an N-Formamide group influence the pharmacokinetic profile and DPP-4 inhibitory activity of Alogliptin compared to its parent compound?
- Methodological Answer :
- In Vitro Assays : Compare IC50 values using recombinant human DPP-4 enzyme assays. The N-formamide group may enhance binding via hydrogen bonding with Ser630 or Tyr547 residues.
- Pharmacokinetic Studies : Administer equimolar doses to rodent models; measure plasma half-life (t1/2) and bioavailability via LC-MS/MS. The formamide group could reduce hepatic clearance by altering cytochrome P450 metabolism .
Q. How should researchers address discrepancies between in vitro metabolic stability data and in vivo pharmacokinetic profiles observed in studies of this compound?
- Methodological Answer :
- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte or microsomal assays to predict clearance rates. Account for species differences (e.g., human vs. rodent CYP450 isoforms).
- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies. Validate with crossover studies comparing portal vein vs. systemic plasma concentrations .
Q. What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound’s efficacy studies while accounting for inter-individual variability?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLMEM) : Quantify EC50 and Hill coefficients while modeling variability in drug response (e.g., NONMEM or Monolix software).
- Bayesian Hierarchical Models : Incorporate covariates (e.g., BMI, renal function) to explain variability. Validate with bootstrap resampling .
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups responsible for this compound’s enhanced pharmacokinetic properties?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the formamide group (e.g., methyl substitution, cyclization).
- Comparative SAR Analysis : Correlate logP, polar surface area, and plasma protein binding data with in vivo half-life. Use molecular dynamics simulations to assess binding free energy changes in DPP-4 .
Data Contradiction Analysis
Q. What methodological strategies should be employed to resolve contradictions in reported efficacy data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify heterogeneity sources (e.g., assay sensitivity, animal strain differences).
- Sensitivity Testing : Replicate in vitro assays under physiological conditions (e.g., 37°C, serum-containing media). For in vivo studies, standardize dosing regimens and endpoint measurements (e.g., HbA1c vs. fasting glucose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
